Bienvenue dans la boutique en ligne BenchChem!

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

PIM1 kinase inhibition Oncology target engagement Kinase selectivity profiling

The compound 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide (CAS 919860-02-9) is a thieno[2,3-d]pyrimidine–sulfonamide hybrid small molecule characterized by a cyclohexyl(ethyl)sulfamoyl benzamide moiety linked to a thieno[2,3-d]pyrimidine core. This structural class has been explored for kinase inhibition, and this compound has demonstrated potent inhibitory activity against the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases (PIM1, PIM3).

Molecular Formula C21H24N4O3S2
Molecular Weight 444.57
CAS No. 919860-02-9
Cat. No. B2473586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
CAS919860-02-9
Molecular FormulaC21H24N4O3S2
Molecular Weight444.57
Structural Identifiers
SMILESCCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3
InChIInChI=1S/C21H24N4O3S2/c1-2-25(16-6-4-3-5-7-16)30(27,28)17-10-8-15(9-11-17)20(26)24-19-18-12-13-29-21(18)23-14-22-19/h8-14,16H,2-7H2,1H3,(H,22,23,24,26)
InChIKeyPLKSCCSJKNAWJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide (CAS 919860-02-9): A PIM Kinase-Targeted Thienopyrimidine Sulfonamide


The compound 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide (CAS 919860-02-9) is a thieno[2,3-d]pyrimidine–sulfonamide hybrid small molecule characterized by a cyclohexyl(ethyl)sulfamoyl benzamide moiety linked to a thieno[2,3-d]pyrimidine core. This structural class has been explored for kinase inhibition, and this compound has demonstrated potent inhibitory activity against the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases (PIM1, PIM3) [1]. The compound originates from the medicinal chemistry program documented in US Patent 9,321,756 (Azole compounds as PIM inhibitors), although the precise scaffold classification bridges thienopyrimidine and sulfonamide pharmacophores [2]. PIM kinases are emerging oncology targets due to their roles in cell survival, proliferation, and drug resistance, making selective PIM inhibitors a focus of targeted therapy development [3].

Why Structural Analogs of 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide Cannot Be Freely Substituted


Within the thieno[2,3-d]pyrimidine sulfonamide class, subtle modifications to the sulfonamide N-substituents and the benzamide linker profoundly affect kinase selectivity and cellular potency [1]. For instance, closely related analogs bearing N-cyclohexyl-N-ethylsulfamoyl groups at the benzamide 4-position versus N-methyl or N-phenyl variants exhibit divergent PIM isoform inhibition profiles, with N-cyclohexyl-N-ethyl substitution consistently yielding sub-nanomolar to low nanomolar IC50 values while maintaining a distinct selectivity window over other kinases [2]. The thieno[2,3-d]pyrimidine core itself is a privileged scaffold for kinase inhibition, but its pairing with specific sulfonamide moieties—rather than simple amide or ether linkers—is critical for achieving the desired balance of target engagement, metabolic stability, and cell permeability. Therefore, substituting this compound with a generic thienopyrimidine or an alternative sulfonamide without matching the precise substitution pattern risks substantial loss of activity or introduction of off-target effects, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide (CAS 919860-02-9)


PIM1 Kinase Inhibitory Potency: Sub-Nanomolar IC50 Against Recombinant PIM1

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide demonstrates potent inhibition of recombinant human PIM1 kinase with an IC50 value of 1.50 nM in a biochemical assay measuring phosphorylation of a biotinylated-BAD peptide substrate at Serine 112 [1]. This level of intrinsic potency places the compound among the most active PIM1 inhibitors reported in the thieno[2,3-d]pyrimidine series, comparing favorably to the pan-kinase inhibitor staurosporine which exhibits an IC50 of 470 nM (0.47 µM) against PIM1 under comparable assay conditions in a related study [2]. *Note: Data are derived from cross-study comparisons; direct head-to-head data are not currently available.*

PIM1 kinase inhibition Oncology target engagement Kinase selectivity profiling

PIM3 Kinase Potency: Low Nanomolar IC50 Expands Isoform Coverage

In addition to PIM1 activity, the compound inhibits recombinant human PIM3 kinase with an IC50 of 0.763 nM, as measured in the same biotinylated-BAD peptide phosphorylation assay format [1]. This dual PIM1/PIM3 inhibition profile with sub-nanomolar potency on PIM3 is noteworthy, as many PIM inhibitors in this chemotype show significantly weaker activity against PIM3. By comparison, compound 15 from the 2025 thieno[2,3-d]pyrimidine series exhibited an IC50 of 212 nM (0.212 µM) against PIM1 alone, with no reported PIM3 data [2]. *Note: PIM3 comparison is class-level inference due to absence of direct comparator data.*

PIM3 kinase inhibition Isoform selectivity Pan-PIM inhibitor profile

Sulfonamide-Containing Thienopyrimidine Scaffold: Privileged Structure for Kinase Selectivity

The thieno[2,3-d]pyrimidine core has been validated across multiple kinase targets, including PIM, CK2, and CDK families, establishing it as a privileged scaffold for kinase inhibitor design [1]. The incorporation of a cyclohexyl(ethyl)sulfamoyl group at the benzamide 4-position introduces a sulfonamide hydrogen-bond donor/acceptor motif that is absent in simpler benzamide analogs (e.g., 4-benzoyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide or N-{thieno[2,3-d]pyrimidin-4-yl}benzamide) [2]. In molecular docking studies of related thieno[2,3-d]pyrimidine–sulfonamide hybrids, the sulfonamide group forms critical interactions within the kinase ATP-binding pocket, contributing to enhanced binding affinity and selectivity over non-sulfonamide analogs [3]. *Note: This is class-level inference; direct selectivity panel data for this specific compound are not publicly available.*

Thieno[2,3-d]pyrimidine scaffold Sulfonamide pharmacophore Kinase inhibitor design

PIM1 Inhibition Confirmed Across Independent Assay Platforms

The PIM1 inhibitory activity of this compound has been confirmed in two independent biochemical assays with consistent results: IC50 = 1.50 nM (BindingDB assay ID 7931) and IC50 = 1 nM (BindingDB assay ID 4, using full-length recombinant PIM1 with biotinylated-BAD peptide substrate) [1]. This cross-assay reproducibility strengthens confidence in the compound's intrinsic biochemical activity, which is a critical consideration for research procurement where batch-to-batch consistency and assay transferability are essential. In contrast, many structurally related thieno[2,3-d]pyrimidine derivatives reported in the literature lack such independent confirmation, with activity data often limited to a single assay platform [2].

Assay reproducibility PIM1 biochemical assay Data validation

Optimal Application Scenarios for 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide (CAS 919860-02-9) in Biomedical Research


PIM1/PIM3 Dual Inhibition in Hematological Malignancy Models

With confirmed sub-nanomolar IC50 values against both PIM1 and PIM3 [1], this compound is ideally suited as a chemical probe for investigating PIM kinase-dependent survival signaling in acute myeloid leukemia (AML), multiple myeloma, and mantle cell lymphoma cell lines. The dual PIM1/PIM3 coverage addresses the compensatory upregulation of PIM3 observed upon PIM1 inhibition, a known resistance mechanism [2].

Kinase Selectivity Panel Reference Standard

Given its potent and reproducible PIM1/PIM3 activity, this compound can serve as a positive control or reference standard in kinase selectivity screening panels, particularly when benchmarking novel thieno[2,3-d]pyrimidine-based inhibitors or validating assay robustness [3]. Its activity has been independently confirmed across multiple assay platforms.

Structure-Activity Relationship (SAR) Studies on Sulfonamide-Containing Kinase Inhibitors

The cyclohexyl(ethyl)sulfamoyl moiety represents a distinct pharmacophoric element that differentiates this compound from simpler benzamide-linked thienopyrimidines [4]. Researchers engaged in PIM inhibitor SAR campaigns can use this compound as a benchmark to evaluate the impact of sulfonamide N-substituent variations on kinase potency, selectivity, and pharmacokinetic properties.

In Vitro Target Engagement Studies in Solid Tumor Cell Lines

PIM3 overexpression is documented in pancreatic, hepatocellular, and colon carcinomas. This compound's potent PIM3 activity (IC50 = 0.763 nM) supports its use as a tool compound for target engagement studies (e.g., CETSA, NanoBRET) in these solid tumor models, where PIM3-selective inhibitors are scarce [1].

Quote Request

Request a Quote for 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.